S-Petasin

Description

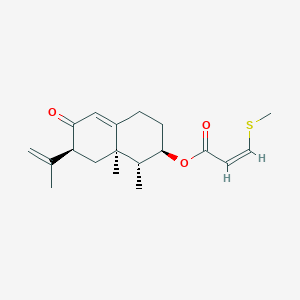

Structure

3D Structure

Properties

IUPAC Name |

[(1R,2R,7S,8aR)-1,8a-dimethyl-6-oxo-7-prop-1-en-2-yl-1,2,3,4,7,8-hexahydronaphthalen-2-yl] (Z)-3-methylsulfanylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26O3S/c1-12(2)15-11-19(4)13(3)17(22-18(21)8-9-23-5)7-6-14(19)10-16(15)20/h8-10,13,15,17H,1,6-7,11H2,2-5H3/b9-8-/t13-,15-,17+,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHANKWLYFDFHOJ-RFTFGCRPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CCC2=CC(=O)C(CC12C)C(=C)C)OC(=O)C=CSC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H](CCC2=CC(=O)[C@@H](C[C@]12C)C(=C)C)OC(=O)/C=C\SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70238-51-6 | |

| Record name | S-Petasin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070238516 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-PETASIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/129023415R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

S-Petasin's Mechanism of Action in Asthma: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-petasin, a sesquiterpene found in Petasites formosanus, has demonstrated significant therapeutic potential in preclinical models of asthma.[1] This technical guide provides an in-depth analysis of the molecular mechanisms underlying the anti-asthmatic effects of this compound. The document summarizes key quantitative data, details experimental methodologies, and visualizes the intricate signaling pathways involved. The primary mechanisms of action include the inhibition of phosphodiesterase 3 and 4 (PDE3/4), leading to increased intracellular cyclic adenosine monophosphate (cAMP) levels, suppression of inflammatory cell infiltration, and modulation of immune responses.[2][3] These actions collectively contribute to bronchodilation and a reduction in airway hyperresponsiveness, positioning this compound as a promising candidate for further investigation in the development of novel asthma therapies.

Core Mechanisms of Action

This compound exerts its anti-asthmatic effects through a multi-faceted approach, primarily targeting key inflammatory and bronchoconstrictive pathways. The core mechanisms identified are:

-

Inhibition of Phosphodiesterase (PDE) 3 and 4: this compound competitively inhibits PDE3 and PDE4, enzymes responsible for the degradation of cAMP.[2][4] This inhibition leads to an accumulation of intracellular cAMP, which in turn activates Protein Kinase A (PKA).[2][3] The cAMP-PKA signaling cascade is crucial for smooth muscle relaxation and the suppression of inflammatory cell activity.[2][3]

-

Modulation of Intracellular Calcium ([Ca2+]i): By increasing cAMP, this compound promotes the extrusion of intracellular calcium and its uptake into the sarcoplasmic reticulum.[2][3] this compound has also been reported to block voltage-dependent calcium channels (VDCCs).[2][3] The overall reduction in intracellular calcium concentration contributes to the relaxation of tracheobronchial smooth muscle.[2][3]

-

Anti-inflammatory Effects: this compound significantly reduces the infiltration of key inflammatory cells into the airways, including eosinophils, lymphocytes, and neutrophils, in response to allergic stimuli.[1][2] It also suppresses the production of pro-inflammatory cytokines associated with both Th1 and Th2 immune responses.[2]

-

Inhibition of Mast Cell Degranulation: this compound has been shown to inhibit the antigen-induced degranulation of mast cells, a critical event in the early phase of an allergic asthmatic reaction.[1] This effect, however, appears to be independent of changes in intracellular calcium levels in these cells.[1][5]

-

Suppression of Leukotriene Synthesis: While the broader class of petasins is known to inhibit leukotriene synthesis, a key pathway in asthma pathogenesis, the direct and specific actions of this compound on this pathway require further elucidation.[6][7][8]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on this compound.

Table 1: Inhibitory Activity of this compound on Phosphodiesterases

| Enzyme | IC50 (µM) | Ki (µM) | Inhibition Type | Reference |

| PDE3 | 25.5 | 25.3 | Competitive | [2][4] |

| PDE4 | 17.5 | 18.1 | Competitive | [2][4] |

Table 2: In Vivo Efficacy of this compound in an Ovalbumin-Induced Asthma Model

| Parameter | Treatment Group | Result | % Reduction | Reference |

| Total Inflammatory Cells in BALF | This compound (1 mg/kg) | Significant decrease | ~80% | [1] |

| Eosinophils in BALF | This compound (10-30 µmol/kg) | Significant decrease | - | [2] |

| Lymphocytes in BALF | This compound (10-30 µmol/kg) | Significant decrease | - | [2] |

| Neutrophils in BALF | This compound (10-30 µmol/kg) | Significant decrease | - | [2] |

| Airway Hyperresponsiveness (Penh) | This compound (10-30 µmol/kg) | Significant attenuation | - | [2] |

Table 3: Effect of this compound on Cytokine and Immunoglobulin Levels in BALF and Serum

| Molecule | Location | Treatment Group | Effect | Reference |

| IL-2 | BALF | This compound (10-30 µmol/kg) | Significant suppression | [2] |

| IL-4 | BALF | This compound (10-30 µmol/kg) | Significant suppression | [2] |

| IL-5 | BALF | This compound (10-30 µmol/kg) | Significant suppression | [2] |

| TNF-α | BALF | This compound (10-30 µmol/kg) | Significant suppression | [2] |

| IFN-γ | BALF | This compound (10-30 µmol/kg) | Significant suppression | [2] |

| Total IgE | Serum & BALF | This compound (10-30 µmol/kg) | Significant attenuation | [2] |

| OVA-specific IgE | Serum & BALF | This compound (10-30 µmol/kg) | Significant attenuation | [2] |

| IgG2a | Serum | This compound (30 µmol/kg) | Significant enhancement | [2] |

Signaling Pathways and Visualizations

The following diagrams illustrate the key signaling pathways modulated by this compound.

Figure 1: this compound's core mechanism of action via PDE3/4 inhibition and cAMP-PKA signaling.

Figure 2: Inhibition of the allergic inflammatory cascade by this compound.

Detailed Experimental Protocols

Ovalbumin (OVA)-Induced Allergic Asthma Mouse Model

-

Animal Model: BALB/c mice are typically used for this model.

-

Sensitization: Mice are sensitized by intraperitoneal (i.p.) injections of OVA emulsified in aluminum hydroxide (alum) on days 0 and 14.[1]

-

Challenge: From day 28 to 30, mice are challenged with nebulized OVA for a short duration (e.g., 10-20 minutes) daily.[1][2]

-

This compound Administration: this compound, dissolved in a suitable vehicle like PBS, is administered (e.g., i.p. or subcutaneously) at specified doses (e.g., 1 mg/kg or 10-30 µmol/kg) prior to each OVA challenge.[1][2]

-

Outcome Measures:

-

Bronchoalveolar Lavage Fluid (BALF) Analysis: Two days after the final challenge, BALF is collected. Total and differential cell counts (eosinophils, macrophages, lymphocytes, neutrophils) are performed using staining methods like May-Grünwald-Giemsa.[1][2]

-

Airway Hyperresponsiveness (AHR): AHR is assessed by measuring the enhanced pause (Penh) in response to increasing concentrations of methacholine using a whole-body plethysmograph.[2]

-

Cytokine and Immunoglobulin Analysis: Levels of cytokines (IL-2, IL-4, IL-5, TNF-α, IFN-γ) and immunoglobulins (total and OVA-specific IgE, IgG2a) in BALF and serum are quantified using ELISA.[2]

-

In Vitro Mast Cell Degranulation Assay

-

Cell Line: Rat basophilic leukemia (RBL-2H3) cells are a commonly used mast cell model.[1]

-

Sensitization: RBL-2H3 cells are sensitized overnight with anti-DNP IgE.

-

This compound Treatment: Cells are pre-treated with varying concentrations of this compound for a specified duration (e.g., 1 hour).

-

Antigen Challenge: Degranulation is induced by challenging the cells with dinitrophenyl-human serum albumin (DNP-HSA).[1]

-

Degranulation Measurement: The release of β-hexosaminidase, a marker of mast cell degranulation, into the cell culture supernatant is quantified using a colorimetric assay.[1]

Phosphodiesterase (PDE) Activity Assay

-

Enzyme Source: PDE3 and PDE4 enzymes are typically isolated from tissues or obtained from commercial sources.

-

Assay Principle: The assay measures the conversion of a fluorescently labeled cAMP substrate to a fluorescently labeled 5'-AMP product.

-

Procedure: The PDE enzyme is incubated with the fluorescent cAMP substrate in the presence of varying concentrations of this compound. The reaction is then stopped, and a binding agent that selectively binds to the 5'-AMP product is added. The amount of product formed is determined by measuring the fluorescence polarization.

-

Data Analysis: IC50 values are calculated from concentration-response curves. Kinetic parameters like the inhibitor constant (Ki) are determined using Lineweaver-Burk plot analysis.[2][4]

Discussion and Future Directions

The available preclinical data strongly support the potential of this compound as a therapeutic agent for asthma. Its dual inhibition of PDE3 and PDE4, coupled with its anti-inflammatory and immunomodulatory effects, presents a compelling mechanism of action.[2] The reduction in airway hyperresponsiveness and inflammatory cell infiltration in animal models highlights its potential to address both the bronchoconstrictive and inflammatory components of asthma.[1][2]

Future research should focus on:

-

Elucidating the precise molecular targets of this compound beyond PDE3/4. While the effects on calcium signaling are noted, the direct interactions with specific channels or other signaling molecules warrant further investigation.

-

Investigating the role of this compound in the leukotriene pathway. A detailed analysis of its effects on 5-lipoxygenase and leukotriene C4 synthase would provide a more complete picture of its anti-inflammatory profile.[9][10]

-

Exploring the potential impact on the NF-κB signaling pathway, a central regulator of inflammation in asthma.[11][12][13]

-

Conducting comprehensive pharmacokinetic and toxicological studies to assess the safety and bioavailability of this compound for potential clinical development.

-

Initiating well-designed clinical trials to evaluate the efficacy and safety of this compound in asthmatic patients.[14][15][16]

References

- 1. Therapeutic Effects of this compound on Disease Models of Asthma and Peritonitis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, the Main Sesquiterpene of Petasites formosanus, Inhibits Phosphodiesterase Activity and Suppresses Ovalbumin-Induced Airway Hyperresponsiveness - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound, the Main Sesquiterpene of Petasites formosanus, Inhibits Phosphodiesterase Activity and Suppresses Ovalbumin-Induced Airway Hyperresponsiveness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Petasins in the treatment of allergic diseases: results of preclinical and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. karger.com [karger.com]

- 8. Role of petasin in the potential anti-inflammatory activity of a plant extract of petasites hybridus [pubmed.ncbi.nlm.nih.gov]

- 9. What are LTC4S inhibitors and how do they work? [synapse.patsnap.com]

- 10. researchgate.net [researchgate.net]

- 11. Targeting the NF-κB pathway in asthma and chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Targeting the NF-kappaB pathway in asthma and chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Persistent activation of nuclear factor-kappaB signaling pathway in severe uncontrolled asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. altmedrev.com [altmedrev.com]

- 15. ABC Herbalgram Website [herbalgram.org]

- 16. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

S-Petasin: A Comprehensive Technical Review of Its Biological Activities and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-petasin, a prominent sesquiterpene lactone primarily isolated from plants of the Petasites genus, has garnered significant scientific interest due to its diverse and potent biological activities. Traditionally used in folk medicine for conditions like hypertension, asthma, and tumors, modern pharmacological studies are now elucidating the molecular mechanisms underpinning its therapeutic effects.[1][2] This technical guide provides an in-depth overview of the biological activities of this compound, its mechanisms of action, and its potential as a therapeutic agent. We consolidate quantitative data from various preclinical studies, detail key experimental methodologies, and visualize the complex signaling pathways influenced by this compound. The evidence presented herein highlights this compound's promise in the development of novel treatments for a range of inflammatory, allergic, cardiovascular, and oncological diseases.

Core Biological Activities and Therapeutic Applications

This compound exhibits a broad spectrum of pharmacological effects, positioning it as a versatile candidate for drug development. Its primary activities include potent anti-inflammatory, anti-allergic, vasodilatory, and anti-cancer properties. These effects have been demonstrated in a variety of in vitro and in vivo models, suggesting therapeutic potential in diseases such as asthma, peritonitis, hypertension, and various cancers.[2][3][4]

Anti-Inflammatory and Anti-Allergic Activities

This compound has demonstrated significant efficacy in mitigating inflammatory and allergic responses. It effectively suppresses the infiltration of key inflammatory cells and inhibits the production of pro-inflammatory mediators.[3]

Key Findings:

-

In a mouse model of ovalbumin-induced asthma, this compound (1 mg/kg) significantly reduced the accumulation of eosinophils, macrophages, and lymphocytes in bronchoalveolar lavage fluid (BALF), blunting the total cell increase by approximately 80%.[3]

-

It inhibits the antigen-induced degranulation of mast cells, a critical event in the allergic cascade.[3]

-

This compound suppresses the lipopolysaccharide (LPS)-induced expression of inducible nitric oxide synthase (iNOS) at both the mRNA and protein levels in macrophages, leading to a concentration-dependent decrease in nitric oxide (NO) production.[3]

-

In an LPS-induced mouse model of peritonitis, this compound significantly inhibited the accumulation of polymorphonuclear and mononuclear leukocytes.[3]

-

The compound also suppresses the levels of both Th1 and Th2 cytokines, including IL-2, IL-4, IL-5, IFN-γ, and TNF-α, suggesting broad immunoregulatory effects.[1]

These findings collectively suggest that this compound could be a valuable therapeutic agent for allergic and inflammatory conditions like asthma and peritonitis.[3]

Cardiovascular Effects

This compound exhibits significant vasodilatory and antihypertensive properties, primarily through its interaction with calcium channels.[4][5]

Key Findings:

-

It induces vasodilation by blocking voltage-gated L-type calcium channels, which is crucial for the regulation of vascular smooth muscle tone.[4][6]

-

Intravenous administration of this compound (0.1-1.5 mg/kg) in anesthetized rats resulted in a dose-dependent hypotensive effect.[7]

-

While effective in reducing blood pressure, its isoform, iso-S-petasin, has been shown to have a direct depressant action on ventricular contraction, which may contribute to reducing the cardiac load in hypertensive states.[5]

Anti-Cancer Activity

A growing body of evidence indicates that this compound and its isomers possess potent anti-proliferative and pro-apoptotic effects across various cancer cell lines.[2][7][8][9]

Key Findings:

-

In human prostate cancer cells (DU145, PC3, and LNCaP), this compound and iso-S-petasin (at concentrations of 10⁻⁷ to 10⁻⁵ mol/l) reduced viable cell numbers and induced apoptosis.[2][8] The mechanism involves the activation of mitochondria-related pathways, including a decrease in the BCL2/BAX ratio, release of cytochrome c, and activation of caspases 3, 8, and 9.[2][8]

-

This compound has been shown to inhibit the proliferation and migration of human melanoma cells (A375) and induce apoptosis by activating the p53 tumor suppressor pathway.[7][9]

-

In colorectal cancer cells, petasin has been found to inhibit the Akt/mTOR signaling axis, leading to reduced tumor growth in murine models.[9][10]

-

It has also demonstrated selective cytotoxicity towards highly invasive breast cancer cells.[9][10]

Other Biological Activities

-

Anti-adipogenic Effects: this compound inhibits adipogenesis in 3T3-L1 cells by down-regulating the expression of PPAR-γ and its target genes.[11] It also stimulates the phosphorylation of AMPKα and ACCα, suggesting a role in preventing nonalcoholic fatty liver disease (NAFLD).[12]

-

Antioxidant Effects: this compound has been shown to possess cytoprotective effects by protecting retinal pigment epithelium (RPE) from oxidative damage through the activation of the Nrf2 pathway.[13]

Mechanisms of Action and Signaling Pathways

The diverse biological activities of this compound are attributable to its ability to modulate multiple key signaling pathways.

Inhibition of Phosphodiesterases (PDEs)

A primary mechanism for this compound's anti-inflammatory and bronchodilatory effects is the inhibition of PDE3 and PDE4.[1] This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP activates Protein Kinase A (PKA), which in turn promotes calcium extrusion and uptake into the sarcoplasmic reticulum, leading to smooth muscle relaxation.[1][12] Increased cAMP also confers anti-inflammatory and immunoregulatory effects.[1][12]

Blockade of Voltage-Dependent Calcium Channels (VDCCs)

In addition to its effects on intracellular calcium stores via the cAMP-PKA pathway, this compound directly blocks L-type voltage-dependent calcium channels (VDCCs).[1][4][6] This dual action of reducing intracellular calcium concentration contributes significantly to its potent vasodilatory and smooth muscle relaxant properties.[1][12]

Modulation of Cancer-Related Pathways

This compound's anti-cancer effects are mediated through the modulation of several critical signaling pathways involved in cell survival, proliferation, and apoptosis.

-

Mitochondrial Apoptosis Pathway: this compound induces apoptosis in prostate cancer cells by decreasing the Bcl-2/Bax ratio, which increases mitochondrial membrane permeability and promotes the release of cytochrome c. This, in turn, activates the caspase cascade (caspase-9 and -3), leading to programmed cell death.[2][8]

-

p53 Pathway: In melanoma cells, this compound activates the p53 signaling pathway, a key tumor suppressor pathway, which contributes to apoptosis and inhibition of cell migration.[7]

-

Akt/mTOR Pathway: Petasin has been shown to inactivate the Akt/mTOR pathway in colon cancer cells, a central regulator of cell growth and proliferation.[10][14]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the biological activity of this compound from various preclinical studies.

Table 1: In Vitro Activity of this compound

| Biological Activity | Assay System | Target | Metric | Value | Reference |

| Vasodilation | Rat Mesenteric Arteries | Voltage-gated Ca²⁺ channels | pD₂ (-log EC₅₀) | 6.01 ± 0.08 | [4] |

| Tracheal Relaxation | Guinea Pig Trachea (CCh/KCl precontracted) | Smooth Muscle | IC₅₀ | ~10 µM | [1] |

| Tracheal Relaxation | Guinea Pig Trachea (Histamine/LTD₄ precontracted) | Smooth Muscle | IC₅₀ | <10 µM | [1] |

| PDE Inhibition | Enzyme Assay | PDE3 | IC₅₀ | 25.5 µM | [1] |

| PDE Inhibition | Enzyme Assay | PDE4 | IC₅₀ | 17.5 µM | [1] |

| Anti-proliferative | Human Prostate Cancer Cells (DU145, PC3, LNCaP) | Cell Viability | Effective Conc. | 10⁻⁷ - 10⁻⁵ M | [2] |

Table 2: In Vivo Activity of this compound

| Therapeutic Area | Animal Model | Dosage | Route | Key Outcome | Reference |

| Asthma | Ovalbumin-induced Mouse Model | 1 mg/kg | i.p. | ~80% reduction in total inflammatory cells in BALF | [3] |

| Asthma | Ovalbumin-induced Mouse Model | 10-30 µmol/kg | s.c. | Significant suppression of airway hyperresponsiveness | [1] |

| Hypertension | Anesthetized Rats | 0.1-1.5 mg/kg | i.v. | Dose-dependent reduction in blood pressure | [7] |

Key Experimental Protocols

This section provides an overview of the methodologies used in key studies to evaluate the biological activities of this compound.

Ovalbumin-Induced Mouse Model of Asthma

-

Objective: To assess the anti-allergic and anti-inflammatory effects of this compound in an in vivo model of asthma.

-

Animal Model: Six-week-old male BALB/c mice.[3]

-

Sensitization: Mice are sensitized by intraperitoneal (i.p.) injections of ovalbumin (OVA) emulsified in aluminum hydroxide on specific days (e.g., day 0 and day 14).

-

Challenge: Following sensitization, mice are challenged with aerosolized OVA for a set period on consecutive days (e.g., days 28, 29, and 30).

-

Drug Administration: this compound (e.g., 1 mg/kg, i.p. or 10-30 µmol/kg, s.c.) is administered to the treatment group prior to each OVA challenge.[1][3] A control group receives the vehicle.

-

Endpoint Analysis: 24-48 hours after the final challenge, airway hyperresponsiveness (AHR) is measured using a whole-body plethysmograph in response to methacholine. Bronchoalveolar lavage fluid (BALF) is collected to perform total and differential inflammatory cell counts. Levels of cytokines (IL-4, IL-5, IFN-γ) and immunoglobulins (IgE, IgG₂ₐ) in BALF and serum are measured by ELISA.[1]

In Vitro Vasodilation Assay

-

Objective: To determine the vasodilatory effect of this compound and its mechanism of action.

-

Tissue Preparation: Mesenteric arteries or thoracic aorta are isolated from rats (e.g., Sprague-Dawley).[4] The endothelium may be left intact or removed to investigate endothelium-dependent/-independent effects.

-

Experimental Setup: Arterial rings are mounted in an organ bath containing a physiological salt solution, gassed with 95% O₂ / 5% CO₂, and maintained at 37°C. Changes in isometric tension are recorded.

-

Protocol: The rings are pre-contracted with an agent like KCl or phenylephrine. Once a stable contraction is achieved, cumulative concentrations of this compound are added to the bath to generate a dose-response curve.

-

Data Analysis: The relaxation response is expressed as a percentage of the pre-contraction tension. The pD₂ (-log EC₅₀) value is calculated to quantify the potency of this compound.[4] To investigate the mechanism, the experiment can be repeated in the presence of specific channel blockers or inhibitors.

Cancer Cell Proliferation and Apoptosis Assays

-

Objective: To evaluate the cytotoxic and pro-apoptotic effects of this compound on cancer cells.

-

Cell Lines: Human cancer cell lines such as prostate (DU145, PC3), melanoma (A375), or breast (MDA-MB-231) are used.[2][9]

-

Cell Proliferation Assay (MTT Assay): Cells are seeded in 96-well plates and treated with various concentrations of this compound (e.g., 10⁻⁷ to 10⁻⁵ M) for different time points (e.g., 24, 48, 72 hours).[2] MTT reagent is added, and the resulting formazan crystals are dissolved. The absorbance is measured to determine cell viability relative to untreated controls.

-

Apoptosis Analysis (Flow Cytometry): Treated cells are stained with Annexin V-FITC and Propidium Iodide (PI). Flow cytometry is used to quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis.

-

Western Blot Analysis: To probe the molecular mechanism, protein lysates from treated cells are analyzed by Western blotting using antibodies against key apoptosis-related proteins, such as pro- and cleaved caspases (3, 8, 9), PARP, Bcl-2, and Bax.[2][8]

Conclusion and Future Directions

This compound is a multifaceted natural compound with a compelling profile of biological activities and significant therapeutic potential. Its ability to modulate fundamental cellular processes—such as inflammation, calcium signaling, and apoptosis—through multiple signaling pathways makes it an attractive candidate for addressing complex diseases. The preclinical data strongly support its development for allergic and inflammatory disorders like asthma, cardiovascular conditions such as hypertension, and various forms of cancer.

Future research should focus on several key areas:

-

Pharmacokinetics and Safety: Comprehensive pharmacokinetic, ADME (absorption, distribution, metabolism, and excretion), and toxicology studies are essential to establish a robust safety profile for clinical translation.

-

Clinical Trials: Well-designed clinical trials are needed to validate the efficacy of this compound in human subjects for its most promising indications, such as asthma and migraine prophylaxis.[15][16]

-

Structure-Activity Relationship (SAR) Studies: Synthesis of this compound analogues could lead to the development of derivatives with enhanced potency, selectivity, and improved pharmacokinetic properties.

-

Combination Therapies: Investigating this compound in combination with existing therapies could reveal synergistic effects, potentially allowing for lower doses and reduced side effects of conventional drugs.

References

- 1. This compound, the Main Sesquiterpene of Petasites formosanus, Inhibits Phosphodiesterase Activity and Suppresses Ovalbumin-Induced Airway Hyperresponsiveness - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cytotoxic effect of this compound and iso-s-petasin on the proliferation of human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Therapeutic Effects of this compound on Disease Models of Asthma and Peritonitis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound and butterbur lactones dilate vessels through blockage of voltage gated calcium channels and block DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Iso-S-petasin, a hypotensive sesquiterpene from Petasites formosanus, depresses cardiac contraction and intracellular Ca2+ transients in adult rat ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Petasites for Migraine Prevention: New Data on Mode of Action, Pharmacology and Safety. A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ar.iiarjournals.org [ar.iiarjournals.org]

- 9. imrpress.com [imrpress.com]

- 10. storage.imrpress.com [storage.imrpress.com]

- 11. This compound isolated from Petasites japonicus exerts anti-adipogenic activity in the 3T3-L1 cell line by inhibiting PPAR-γ pathway signaling - Food & Function (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. tandfonline.com [tandfonline.com]

- 15. Petasins in the treatment of allergic diseases: results of preclinical and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. caringsunshine.com [caringsunshine.com]

The Discovery, Isolation, and Therapeutic Potential of S-Petasin from Petasites formosanus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-Petasin, a sesquiterpene found in abundance in the traditional medicinal plant Petasites formosanus, is emerging as a compound of significant interest for therapeutic development.[1][2] This technical whitepaper provides a comprehensive overview of the discovery, isolation, and biological activities of this compound. Detailed experimental protocols for its extraction and purification are presented, alongside a summary of its multifaceted pharmacological effects, including potent anti-inflammatory, anti-cancer, and metabolic regulatory properties. This document aims to serve as a core resource for researchers and drug development professionals exploring the therapeutic applications of this compound.

Introduction

Petasites formosanus, a plant endemic to Taiwan, has a long history of use in folk medicine for treating conditions such as hypertension, tumors, and asthma.[1][2] Scientific investigations into its chemical constituents led to the identification of this compound as its main sesquiterpene component.[1][2] This discovery has paved the way for in-depth studies into its pharmacological properties, revealing a range of biological activities that suggest its potential as a lead compound for novel drug development. This guide will delve into the technical aspects of this compound research, from its isolation to its mechanisms of action.

Isolation and Characterization of this compound

The isolation of this compound from the aerial parts of Petasites formosanus is a multi-step process involving extraction and subsequent purification. The identity and purity of the final compound are confirmed using various spectral methods.

Experimental Protocol: Isolation and Purification

Objective: To isolate and purify this compound from the aerial parts of Petasites formosanus.

Methodology:

-

Extraction: The aerial parts of Petasites formosanus are collected, dried, and pulverized. The powdered plant material is then subjected to extraction, typically with a solvent such as methanol.

-

Solvent Partitioning: The resulting crude extract is partitioned between different immiscible solvents (e.g., hexane, ethyl acetate, and water) to separate compounds based on their polarity. This compound, being a relatively nonpolar sesquiterpene, will preferentially partition into the less polar organic phase.

-

Chromatography: The organic-soluble fraction is further purified using a series of chromatographic techniques. This may include:

-

Column Chromatography: The extract is passed through a silica gel column and eluted with a gradient of solvents (e.g., a hexane-ethyl acetate gradient) to separate fractions based on polarity.

-

High-Performance Liquid Chromatography (HPLC): Further purification of the this compound-containing fractions is achieved using HPLC, often with a reversed-phase column, to yield highly pure this compound.

-

-

Characterization: The purified this compound is identified and its structure confirmed using spectral methods, including:

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D): To elucidate the detailed chemical structure.[1]

-

-

Purity Assessment: The purity of the isolated this compound is determined, with reported purities exceeding 99%.[1]

Caption: Workflow for the isolation and purification of this compound.

Biological Activities and Mechanisms of Action

This compound exhibits a diverse range of biological activities, making it a promising candidate for therapeutic development in several disease areas.

Anti-Inflammatory and Immunomodulatory Effects

This compound has demonstrated significant anti-inflammatory properties, particularly in the context of allergic asthma. Its primary mechanism of action in this regard is the inhibition of phosphodiesterase (PDE) enzymes, specifically PDE3 and PDE4.[1][3]

Mechanism of Action:

By inhibiting PDE3 and PDE4, this compound prevents the breakdown of cyclic adenosine monophosphate (cAMP).[1][4] Elevated intracellular cAMP levels lead to the activation of protein kinase A (PKA), which in turn promotes the relaxation of airway smooth muscle and suppresses the release of inflammatory mediators from various immune cells.[1][4] this compound has also been reported to block voltage-dependent calcium channels, further contributing to its bronchodilatory effects.[1][4]

Caption: Anti-inflammatory mechanism of this compound.

Quantitative Data: Phosphodiesterase Inhibition

| Enzyme | This compound IC50 (µM) | This compound Ki (µM) |

| PDE3 | 25.5 ± 1.5 | 25.3 ± 2.0 |

| PDE4 | 17.5 ± 2.4 | 18.1 ± 1.7 |

| PDE1 | >100 | Not Determined |

| PDE2 | >100 | Not Determined |

| PDE5 | >100 | Not Determined |

| Data from Shih et al., 2011.[1] |

In Vivo Efficacy: Murine Model of Allergic Asthma

In a murine model of ovalbumin-induced airway hyperresponsiveness, subcutaneous administration of this compound (10-30 µmol/kg) was shown to:

-

Significantly attenuate the enhanced pause (Penh) value induced by methacholine.[1][3]

-

Suppress the increase in total inflammatory cells, lymphocytes, neutrophils, and eosinophils in bronchoalveolar lavage fluid (BALF).[1][3]

-

Reduce the levels of pro-inflammatory cytokines, including IL-2, IL-4, IL-5, TNF-α, and IFN-γ in BALF.[1][3]

-

Decrease total and OVA-specific IgE levels in serum and BALF, while enhancing IgG2a levels in serum.[1][3]

Anti-Cancer Activity

This compound has demonstrated cytotoxic effects against various cancer cell lines, including melanoma and prostate cancer.[5][6][7]

Mechanism of Action: Melanoma

In B16F10 and A375 melanoma cells, this compound induces apoptosis and inhibits cell migration through the activation of the p53 signaling pathway.[5][6] This activation leads to the regulation of downstream targets such as Bcl-2 family proteins (Bcl-2, Bcl-XL, Bax), matrix metalloproteinases (MMP-2, MMP-9), and cell cycle regulators (p21, CDK4, Cyclin D1).[5][6]

References

- 1. This compound, the Main Sesquiterpene of Petasites formosanus, Inhibits Phosphodiesterase Activity and Suppresses Ovalbumin-Induced Airway Hyperresponsiveness - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Buy this compound | 70238-51-6 [smolecule.com]

- 3. This compound, the Main Sesquiterpene of Petasites formosanus, Inhibits Phosphodiesterase Activity and Suppresses Ovalbumin-Induced Airway Hyperresponsiveness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. This compound induces apoptosis and inhibits cell migration through activation of p53 pathway signaling in melanoma B16F10 cells and A375 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cytotoxic effect of this compound and iso-s-petasin on the proliferation of human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

S-Petasin Structure-Activity Relationship: A Technical Guide for Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-Petasin, a sesquiterpene ester isolated from Petasites species, has garnered significant interest for its potent anti-inflammatory and bronchodilatory properties. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound, focusing on its core mechanism as a phosphodiesterase (PDE) inhibitor. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the critical signaling pathways involved in its therapeutic effects. The information presented herein is intended to support researchers and drug development professionals in the exploration of this compound and its analogs as potential therapeutic agents.

Introduction

This compound is a naturally occurring sesquiterpenoid compound predominantly found in plants of the genus Petasites.[1] Traditionally, extracts from these plants have been used in folk medicine to treat a variety of conditions, including asthma, allergic rhinitis, and hypertension.[1][2] Modern pharmacological studies have identified this compound as one of the major bioactive constituents, attributing its therapeutic effects primarily to its anti-inflammatory and spasmolytic activities.[1][3]

The primary mechanism of action for this compound involves the inhibition of phosphodiesterases (PDEs), particularly PDE3 and PDE4.[1][4] This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), a critical second messenger that mediates a wide range of physiological processes, including smooth muscle relaxation and inflammation.[1][5] This guide delves into the specifics of this compound's interaction with its molecular targets and explores how structural modifications may influence its biological activity.

Core Structure and Physicochemical Properties

This compound possesses a complex sesquiterpene core structure. Its chemical formula is C19H26O3S, with a molecular weight of 334.5 g/mol .[6]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C19H26O3S | [6] |

| Molecular Weight | 334.5 g/mol | [6] |

| IUPAC Name | [(1R,2R,7S,8aR)-1,8a-dimethyl-6-oxo-7-prop-1-en-2-yl-1,2,3,4,7,8-hexahydronaphthalen-2-yl] (Z)-3-methylsulfanylprop-2-enoate | [6] |

| CAS Number | 70238-51-6 | [6] |

Mechanism of Action and Signaling Pathways

This compound exerts its biological effects through a multi-faceted mechanism primarily centered on the inhibition of phosphodiesterases and the modulation of intracellular calcium levels.

Phosphodiesterase Inhibition

This compound is a dual inhibitor of PDE3 and PDE4, with a higher affinity for PDE4.[1][4] The inhibition of these enzymes prevents the hydrolysis of cAMP, leading to its accumulation within the cell.[1][5]

Anti-inflammatory and Immunomodulatory Effects

The elevation of cAMP levels by this compound also contributes to its anti-inflammatory and immunoregulatory effects.[1][5] Increased cAMP can suppress the release of pro-inflammatory mediators from various immune cells.[1] Studies have shown that this compound can suppress the levels of Th1 and Th2 cytokines, including IL-2, IL-4, IL-5, IFN-γ, and TNF-α.[1]

Structure-Activity Relationship (SAR) Studies

While comprehensive SAR studies on a wide range of this compound derivatives specifically for PDE inhibition or anti-inflammatory activity are limited in the public domain, preliminary data from related petasin analogs against cancer cell lines provide initial insights.

Table 2: Inhibitory Activity of this compound on Phosphodiesterases

| Compound | Target | IC50 (μM) | Ki (μM) | Reference |

| This compound | PDE3 | 25.5 | 25.3 | [1][4] |

| This compound | PDE4 | 17.5 | 18.1 | [1][4] |

The data indicates that this compound is a more potent inhibitor of PDE4 than PDE3.[1][4]

Table 3: In Vitro Antiproliferative Activity of Petasin Derivatives against Human Cancer Cell Lines (IC50 in μM)

| Compound | R1 | R2 | R3 | SK-N-SH | MGC-803 | HepG-2 | Reference |

| 1a | H | H | H | 12.01 ± 1.27 | >100 | 38.02 ± 1.87 | [7] |

| 1b | H | H | OCH3 | 5.98 ± 1.06 | 12.99 ± 2.62 | 64.17 ± 2.06 | [7] |

| 1c | H | H | NO2 | 14.91 ± 1.85 | 12.84 ± 1.87 | 34.36 ± 2.01 | [7] |

| 1f | H | OCH3 | H | 2.63 ± 0.76 | 24.83 ± 1.97 | 32.02 ± 1.98 | [7] |

| 1h | OCH3 | H | H | 0.87 ± 0.28 | 33.82 ± 2.01 | 27.46 ± 1.63 | [7] |

Note: These derivatives are of petasin, not this compound, and their activity is against cancer cell lines. However, this provides a starting point for understanding how modifications to the petasin scaffold can influence biological activity.

From this limited dataset, we can infer that:

-

The introduction of a methoxy group at the R1 or R2 position of the aromatic ring appears to enhance the cytotoxic activity against the SK-N-SH neuroblastoma cell line.

-

Compound 1h , with a methoxy group at the R1 position, demonstrated the most potent activity against the SK-N-SH cell line, suggesting this position is crucial for its antiproliferative effect.

Further research is necessary to elucidate the specific structural requirements for potent and selective PDE inhibition and anti-inflammatory activity of this compound derivatives.

Experimental Protocols

Phosphodiesterase (PDE) Inhibition Assay

This protocol is adapted from the methodology described in the study by Shih et al. (2011).[1]

Objective: To determine the inhibitory effect of this compound on the activity of different PDE isozymes.

Materials:

-

Partially purified PDE1-5 from guinea pig lungs

-

[3H]-cAMP and [3H]-cGMP

-

This compound and reference PDE inhibitors

-

Snake venom from Ophiophagus hannah

-

Dowex 1x8-200 resin

-

Tris-HCl buffer

-

Scintillation counter

Procedure:

-

Prepare reaction mixtures containing the respective PDE isozyme, [3H]-cAMP or [3H]-cGMP as a substrate, and varying concentrations of this compound or a reference inhibitor.

-

Initiate the reaction by incubating the mixture at 37°C for a defined period (e.g., 10 minutes).

-

Terminate the reaction by boiling the samples.

-

Add snake venom to the mixture to convert the resulting 5'-AMP or 5'-GMP to adenosine or guanosine.

-

Remove unreacted cyclic nucleotides by adding a slurry of Dowex resin.

-

Centrifuge the samples and measure the radioactivity in the supernatant using a scintillation counter.

-

Calculate the percentage of inhibition and determine the IC50 values.

Synthesis

Detailed synthetic routes for this compound are not extensively reported in publicly available literature, as it is primarily isolated from natural sources. The synthesis of petasin derivatives, as described by Shi et al. (2015), typically involves the modification of the petasin scaffold, which can be isolated from Petasites species. The general approach involves esterification or etherification reactions at the hydroxyl group of the petasin core.[7]

Conclusion and Future Directions

This compound is a promising natural product with a well-defined mechanism of action as a dual PDE3/PDE4 inhibitor. Its ability to increase intracellular cAMP levels underlies its potent anti-inflammatory and bronchodilatory effects. The preliminary SAR data from related petasin derivatives suggest that modifications to the core structure can significantly impact biological activity.

Future research should focus on:

-

Systematic SAR studies: Synthesizing and evaluating a broader range of this compound analogs to identify the key structural features required for potent and selective PDE inhibition and anti-inflammatory activity.

-

Optimization of pharmacokinetic properties: Modifying the this compound scaffold to improve its drug-like properties, such as solubility, bioavailability, and metabolic stability.

-

Exploration of additional therapeutic applications: Investigating the potential of this compound and its derivatives in other inflammatory and proliferative diseases.

This technical guide provides a solid foundation for researchers and drug developers to advance the study of this compound and unlock its full therapeutic potential.

References

- 1. This compound, the Main Sesquiterpene of Petasites formosanus, Inhibits Phosphodiesterase Activity and Suppresses Ovalbumin-Induced Airway Hyperresponsiveness - PMC [pmc.ncbi.nlm.nih.gov]

- 2. storage.imrpress.com [storage.imrpress.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound, the Main Sesquiterpene of Petasites formosanus, Inhibits Phosphodiesterase Activity and Suppresses Ovalbumin-Induced Airway Hyperresponsiveness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

S-Petasin: A Technical Guide to its Targets in Inflammatory Pathways

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the molecular targets of S-petasin, a major sesquiterpene from Petasites formosanus, within key inflammatory signaling pathways. It consolidates quantitative data, details relevant experimental methodologies, and visualizes the complex biological interactions to support further research and drug development efforts.

Core Anti-Inflammatory Mechanisms of this compound

This compound exerts its anti-inflammatory effects through a multi-targeted approach, primarily by modulating intracellular calcium levels, cyclic adenosine monophosphate (cAMP) signaling, and the expression of key inflammatory enzymes. Its actions have been demonstrated in various models of allergic and inflammatory diseases, including asthma and peritonitis.[1]

A central mechanism involves the inhibition of phosphodiesterase (PDE) enzymes, particularly PDE3 and PDE4, and the blockage of voltage-dependent calcium channels (VDCCs).[2][3] The inhibition of PDEs leads to an accumulation of intracellular cAMP, which activates Protein Kinase A (PKA). Both PKA activation and VDCC blockage contribute to a significant decrease in intracellular calcium concentration ([Ca2+]i).[3] This reduction in calcium is critical for inhibiting the degranulation of mast cells and promoting smooth muscle relaxation.[1][2] Furthermore, the elevated cAMP levels have broader anti-inflammatory and immunoregulatory effects.[3]

Key Inflammatory Pathway Targets

Inhibition of iNOS and COX-2 Expression

This compound has been shown to significantly suppress the induction of inducible nitric oxide synthase (iNOS) at both the mRNA and protein levels in lipopolysaccharide (LPS)-stimulated macrophages.[1] This leads to a concentration-dependent reduction in nitric oxide (NO), a key inflammatory mediator.[1] While the precise upstream mechanism is still under investigation, this effect is likely mediated through the inhibition of transcription factors such as NF-κB, which are critical for iNOS gene expression following inflammatory stimuli like LPS. Although this compound also reduces prostaglandin E2 (PGE2) production, its inhibitory effect on COX-2 expression is less pronounced than on iNOS.[1]

Modulation of the Arachidonic Acid Pathway

Petasins, as a class of compounds, are known to inhibit the synthesis of leukotrienes, which are potent lipid mediators of inflammation derived from arachidonic acid.[4][5] Specifically, petasin has been shown to block 5-lipoxygenase (5-LO) translocation to the nuclear envelope and the activity of cytosolic phospholipase A2 (cPLA2), which are upstream events required for leukotriene production.[4] This action prevents the conversion of arachidonic acid into leukotriene A4 (LTA4) and subsequently into pro-inflammatory leukotrienes like LTB4 and the cysteinyl-leukotrienes (LTC4, LTD4, LTE4).[4][6]

Inhibition of STAT Signaling

Recent studies have indicated that the anti-inflammatory effects of petasins are also mediated by the inhibition of the Janus kinase (JAK) and Signal Transducer and Activators of Transcription (STAT) signaling pathways.[2] This pathway is a key regulator of various inflammatory processes, and its inhibition in nasal epithelial cells by petasins contributes to their therapeutic effects in allergic rhinitis.[2][7]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on various inflammatory markers and pathways as reported in preclinical studies.

Table 1: Inhibition of Phosphodiesterase (PDE) Activity by this compound

| Enzyme | IC50 (μM) | Source |

|---|---|---|

| PDE3 | 25.5 | [3] |

| PDE4 | 17.5 |[3] |

Table 2: In Vivo Anti-Inflammatory Effects of this compound in an Ovalbumin-Induced Asthma Model

| Parameter | Treatment | Effect | Source |

|---|---|---|---|

| Total Inflammatory Cells in BALF | 1 mg/kg this compound | ~80% reduction | [1] |

| Eosinophils in BALF | 10-30 μmol/kg this compound | Significant suppression | [3] |

| Lymphocytes in BALF | 10-30 μmol/kg this compound | Significant suppression | [3] |

| Neutrophils in BALF | 10-30 μmol/kg this compound | Significant suppression | [3] |

| IL-2 in BALF | 10-30 μmol/kg this compound | Significant suppression | [3] |

| IL-4 in BALF | 30 μmol/kg this compound | Significant suppression | [3] |

| IL-5 in BALF | 10-30 μmol/kg this compound | Significant suppression | [3] |

| IFN-γ in BALF | 10-30 μmol/kg this compound | Significant suppression | [3] |

| TNF-α in BALF | 10-30 μmol/kg this compound | Significant suppression | [3] |

BALF: Bronchoalveolar Lavage Fluid

Table 3: Dose-Dependent Inhibition of Inflammatory Mediators in LPS-Stimulated Macrophages

| Mediator | This compound Conc. (μM) | % Inhibition (Approx.) | Source |

|---|---|---|---|

| Nitric Oxide (NO) | 1 | ~25% | [1] |

| 3 | ~60% | [1] | |

| 10 | ~95% | [1] | |

| Prostaglandin E2 (PGE2) | 1 | Not significant | [1] |

| 3 | Not significant | [1] |

| | 10 | ~50% (Significant) |[1] |

Detailed Experimental Protocols

In Vivo Ovalbumin-Induced Asthma Mouse Model

This protocol describes the methodology used to assess the anti-allergic and anti-inflammatory effects of this compound in vivo.[1][3]

In Vitro Macrophage Stimulation and Analysis

This protocol details the methods for investigating this compound's effect on inflammatory gene expression and mediator production in macrophages.[1]

-

Cell Culture: Mouse peritoneal macrophages are cultured in appropriate media (e.g., RPMI 1640) at 37°C in a 5% CO2 incubator.

-

Treatment: Cells are pre-treated with varying concentrations of this compound (e.g., 1, 3, 10 μM) for 1 hour.

-

Stimulation: Macrophages are then stimulated with Lipopolysaccharide (LPS) (e.g., 10 ng/ml for RT-PCR, 100 ng/ml for protein analysis and mediator measurement).

-

Analysis:

-

RT-PCR: After 5 hours of LPS stimulation, total RNA is extracted. Reverse transcription is performed, followed by PCR to analyze the mRNA expression levels of iNOS, COX-2, IL-1β, IL-6, and TNF-α. GAPDH is used as a housekeeping gene for normalization.[1]

-

Western Blot: After 24 hours of LPS stimulation, cell lysates are prepared. Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against iNOS, COX-2, and β-actin (as a loading control).[1]

-

Nitric Oxide (NO) Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent assay.[1]

-

Prostaglandin E2 (PGE2) Measurement: PGE2 levels in the culture supernatant are quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.[1]

-

Mast Cell Degranulation Assay

This protocol is used to determine the effect of this compound on antigen-induced degranulation in mast cells.[1]

-

Cell Culture and Sensitization: Rat RBL-2H3 mast cells are cultured overnight with anti-DNP-IgE to sensitize them.

-

Treatment: Sensitized cells are treated with different concentrations of this compound for 30 minutes.

-

Challenge: Cells are then challenged with the antigen, DNP human serum albumin, to induce degranulation.

-

Measurement: The release of β-hexosamidase, a granular enzyme, into the culture medium is measured as an indicator of degranulation. The enzyme's activity is determined by a colorimetric assay.[1]

Conclusion

This compound demonstrates significant anti-inflammatory and anti-allergic properties by targeting multiple key pathways. Its ability to inhibit PDE3/4 and VDCCs leads to reduced intracellular calcium and increased cAMP, which collectively suppress mast cell degranulation and promote smooth muscle relaxation. Furthermore, this compound effectively downregulates the expression of the pro-inflammatory enzyme iNOS in macrophages, likely through the inhibition of upstream transcription factors. It also interferes with the arachidonic acid cascade by inhibiting leukotriene synthesis and modulates cytokine signaling via the STAT pathway. This multifaceted mechanism of action makes this compound a compelling candidate for the development of novel therapeutics for inflammatory diseases such as asthma and allergic rhinitis. The detailed protocols and quantitative data presented herein provide a solid foundation for future preclinical and clinical investigations.

References

- 1. Therapeutic Effects of this compound on Disease Models of Asthma and Peritonitis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound, the Main Sesquiterpene of Petasites formosanus, Inhibits Phosphodiesterase Activity and Suppresses Ovalbumin-Induced Airway Hyperresponsiveness - PMC [pmc.ncbi.nlm.nih.gov]

- 4. karger.com [karger.com]

- 5. Petasins in the treatment of allergic diseases: results of preclinical and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Role of petasin in the potential anti-inflammatory activity of a plant extract of petasites hybridus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anti-inflammatory effects of the petasin phyto drug Ze339 are mediated by inhibition of the STAT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

The In Vitro Effects of S-Petasin on Eosinophils: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eosinophils are key effector cells in type 2 inflammatory responses, particularly in allergic diseases such as asthma. S-petasin, a sesquiterpene ester isolated from Petasites formosanus, has demonstrated anti-inflammatory and anti-allergic properties. This technical guide provides a comprehensive overview of the current understanding of the in vitro effects of this compound on eosinophil functions. Due to the limited direct research on this compound's effects on eosinophils, this guide also incorporates data from its closely related analogue, petasin, to provide a broader context for its potential mechanisms of action. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the proposed signaling pathways to facilitate further research and drug development in this area.

Introduction

Eosinophilic inflammation is a hallmark of several allergic and inflammatory diseases. The activation, degranulation, and tissue infiltration of eosinophils contribute significantly to the pathophysiology of these conditions. Consequently, targeting eosinophil function is a primary strategy for the development of novel therapeutics. This compound and its analogue petasin, derived from the butterbur plant (Petasites species), have been investigated for their potential to modulate inflammatory responses. While in vivo studies have shown that this compound can reduce the accumulation of eosinophils in animal models of asthma, direct in vitro evidence of its effects on eosinophil-specific functions remains limited.[1][2] This guide aims to consolidate the available data and provide a framework for future investigation.

Quantitative Data on the Effects of Petasins on Eosinophils

The following tables summarize the available quantitative data for this compound and the related compound petasin on eosinophils and other relevant inflammatory markers. It is crucial to note that the direct in vitro effects of this compound on eosinophil apoptosis, degranulation, migration, and reactive oxygen species (ROS) production have not been extensively reported in the available literature. The data for petasin is included to provide insights into the potential activities of this class of compounds.

| Compound | Parameter | Cell Type | Assay | Key Findings | Reference |

| This compound | Eosinophil Accumulation | Murine Model of Asthma | Bronchoalveolar Lavage Fluid (BALF) Cell Count | 1 mg/kg this compound significantly inhibited the accumulation of eosinophils in BALF.[1][2] | [1][2] |

| Petasin | Cysteinyl-Leukotriene Synthesis | Human Eosinophils | Not Specified | Inhibited cysteinyl-leukotriene synthesis.[3][4][5][6] | [3][4][5][6] |

| Petasin | Eosinophil Cationic Protein (ECP) Release | Human Eosinophils | Not Specified | Blocked agonist-mediated ECP release.[1][4] | [1][4] |

| Petasin | Intracellular Calcium ([Ca2+]i) Influx | Human Eosinophils | Bulk Spectrofluorometric Assay | Completely abrogated PAF- or C5a-induced increases in [Ca2+]i.[1][3] | [1][3] |

Experimental Protocols

Detailed experimental protocols for the direct assessment of this compound's effects on eosinophils are not currently available in the literature. However, the following are standard methodologies used to investigate the key eosinophil functions mentioned in this guide.

Eosinophil Isolation

Human eosinophils are typically isolated from the peripheral blood of healthy or allergic donors. A common method involves negative selection using magnetic beads to deplete other granulocytes, most notably neutrophils. This is often achieved by targeting the CD16 marker, which is expressed on neutrophils but not on eosinophils.

Apoptosis Assay (Annexin V Staining)

Eosinophil apoptosis can be quantified using flow cytometry with Annexin V and a viability dye such as Propidium Iodide (PI) or 7-AAD.

-

Cell Preparation: Isolated eosinophils are cultured in appropriate media.

-

Induction of Apoptosis: Apoptosis can be studied in its spontaneous form or induced by stimuli like Fas ligand or withdrawal of survival cytokines (e.g., IL-5).

-

Staining: Cells are washed and resuspended in Annexin V binding buffer. Annexin V-FITC (or another fluorochrome conjugate) and PI are added to the cell suspension.

-

Incubation: The cells are incubated in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V positive, PI negative cells are considered early apoptotic, while Annexin V positive, PI positive cells are late apoptotic or necrotic.

Degranulation Assay (β-Hexosaminidase Release)

Eosinophil degranulation can be assessed by measuring the release of granule proteins, such as β-hexosaminidase or eosinophil peroxidase (EPO).

-

Cell Stimulation: Isolated eosinophils are stimulated with an agonist (e.g., C5a, PAF) in the presence or absence of this compound.

-

Supernatant Collection: After incubation, the cells are centrifuged, and the supernatant is collected.

-

Enzyme Assay: The supernatant is incubated with a substrate for the enzyme of interest (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide for β-hexosaminidase).

-

Quantification: The product of the enzymatic reaction is measured spectrophotometrically. The percentage of degranulation is calculated relative to a total cell lysate.

Migration Assay (Boyden Chamber/Transwell Assay)

Eosinophil migration, or chemotaxis, is commonly measured using a Boyden chamber or a Transwell insert system.

-

Chamber Setup: A porous membrane (typically 3-8 µm pore size) separates the upper and lower chambers. The lower chamber is filled with a chemoattractant (e.g., eotaxin, PAF).

-

Cell Loading: Isolated eosinophils, pre-incubated with or without this compound, are added to the upper chamber.

-

Incubation: The chamber is incubated to allow for cell migration towards the chemoattractant.

-

Cell Quantification: The number of cells that have migrated to the lower side of the membrane is quantified by microscopy after staining or by flow cytometry.

Reactive Oxygen Species (ROS) Production Assay (Chemiluminescence)

The production of ROS by eosinophils can be measured using chemiluminescent probes like luminol or lucigenin.

-

Cell Preparation: Isolated eosinophils are resuspended in a suitable buffer.

-

Assay Setup: The eosinophil suspension is placed in a luminometer plate with a chemiluminescent probe.

-

Stimulation: A stimulus (e.g., PMA, opsonized zymosan) is added to trigger the respiratory burst, in the presence or absence of this compound.

-

Measurement: The light emission resulting from the oxidation of the probe by ROS is measured over time in a luminometer.

Signaling Pathways and Visualizations

The precise signaling pathways through which this compound exerts its effects on eosinophils have not been fully elucidated. However, studies on the closely related petasin suggest a mechanism involving the disruption of intracellular calcium signaling and downstream inflammatory pathways. Petasin has been shown to inhibit increases in intracellular calcium concentration, which is a critical upstream event for many eosinophil effector functions, including degranulation and leukotriene synthesis.[1][3] Furthermore, there is evidence suggesting the involvement of Phospholipase Cβ (PLCβ) and Mitogen-Activated Protein Kinases (MAPK) in the anti-inflammatory actions of petasins.[1]

Below are diagrams illustrating the potential signaling pathways affected by petasins in eosinophils and a general workflow for assessing the in vitro effects of this compound.

Caption: Proposed signaling pathway of petasin's inhibitory effects on eosinophils.

Caption: General experimental workflow for assessing this compound's effects on eosinophils.

Conclusion and Future Directions

This compound shows promise as a modulator of eosinophilic inflammation based on in vivo studies. However, a significant gap exists in the understanding of its direct in vitro effects on eosinophil functions. The data available for the related compound, petasin, suggests that this class of molecules may act by inhibiting calcium-dependent signaling pathways, thereby affecting downstream effector functions such as degranulation and leukotriene synthesis.

Future research should focus on conducting direct in vitro studies of this compound on purified human eosinophils to elucidate its specific effects on apoptosis, degranulation, migration, and ROS production. Such studies will be crucial for determining its therapeutic potential and for guiding the development of novel anti-inflammatory drugs targeting eosinophil-mediated diseases.

References

- 1. Differential inhibition of inflammatory effector functions by petasin, isopetasin and neopetasin in human eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Therapeutic Effects of this compound on Disease Models of Asthma and Peritonitis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role of petasin in the potential anti-inflammatory activity of a plant extract of petasites hybridus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. karger.com [karger.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

S-Petasin and its Role in Mast Cell Degranulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

S-Petasin, a sesquiterpene isolated from Petasites formosanus, has demonstrated significant potential as an inhibitor of mast cell degranulation, a critical event in the pathophysiology of allergic and inflammatory diseases. This technical guide provides an in-depth analysis of the current understanding of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved. A key finding is that this compound exerts its inhibitory effect on mast cell degranulation through a calcium-independent pathway, likely mediated by its activity as a phosphodiesterase inhibitor. However, its direct effects on the upstream FcεRI signaling cascade, including the phosphorylation of key tyrosine kinases, remain to be fully elucidated.

Introduction to this compound

This compound is a naturally occurring sesquiterpene with the molecular formula C₁₉H₂₆O₃S and a molecular weight of 334.47 g/mol .[1] It is a major bioactive constituent of Petasites formosanus, a plant used in traditional medicine.[2][3] Preclinical studies have highlighted its anti-allergic and anti-inflammatory properties, with a particular focus on its ability to modulate mast cell function.[1][2]

Quantitative Analysis of this compound's Inhibitory Effect on Mast Cell Degranulation

This compound has been shown to inhibit antigen-induced degranulation of mast cells in a concentration-dependent manner. The most common method for quantifying this effect is the measurement of β-hexosaminidase release from rat basophilic leukemia (RBL-2H3) cells, a widely used mast cell model.

Table 1: Inhibitory Effect of this compound on Antigen-Induced β-Hexosaminidase Release in RBL-2H3 Mast Cells

| This compound Concentration | % Inhibition of β-Hexosaminidase Release (Mean ± SEM) | Reference |

| 0.1 nM | ~20% | [2] |

| 1 nM | ~50% (IC₅₀ ≈ 1 nM) | [2] |

| 10 nM | ~75% | [2] |

| 100 nM | ~90% | [2] |

Note: The data presented is an approximate representation based on graphical data from the cited source. SEM stands for Standard Error of the Mean.

Experimental Protocols

Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This protocol outlines the key steps for assessing the effect of this compound on antigen-induced degranulation in RBL-2H3 cells.

Materials:

-

RBL-2H3 cells

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin, and streptomycin

-

Anti-dinitrophenyl (DNP)-Immunoglobulin E (IgE)

-

Dinitrophenyl-human serum albumin (DNP-HSA)

-

This compound

-

PIPES buffer (pH 7.2)

-

p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG)

-

Stop buffer (e.g., 0.1 M carbonate buffer, pH 10.5)

-

Triton X-100

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Culture and Sensitization:

-

Culture RBL-2H3 cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO₂ incubator.

-

Seed the cells in 24-well plates at a density of 2 x 10⁵ cells/well and allow them to adhere.

-

Sensitize the cells by incubating them overnight with anti-DNP-IgE (0.5 µg/mL).[2]

-

-

This compound Treatment:

-

Wash the sensitized cells twice with PIPES buffer.

-

Treat the cells with various concentrations of this compound (or vehicle control) for 30 minutes at 37°C.[2]

-

-

Antigen Challenge:

-

Induce degranulation by challenging the cells with DNP-HSA (e.g., 10 µg/mL) for a specified time (e.g., 30 minutes) at 37°C.[2]

-

-

Measurement of β-Hexosaminidase Release:

-

After incubation, centrifuge the plates and collect the supernatant.

-

To determine the total β-hexosaminidase content, lyse the remaining cells with Triton X-100.

-

Incubate the supernatant and cell lysate with the substrate pNAG in a 96-well plate.

-

Stop the reaction with a stop buffer.

-

Measure the absorbance at 405 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of β-hexosaminidase release using the following formula: % Release = (Absorbance of Supernatant / (Absorbance of Supernatant + Absorbance of Lysate)) x 100

-

Signaling Pathways in Mast Cell Degranulation and the Role of this compound

The Canonical FcεRI Signaling Pathway

Antigen-induced cross-linking of IgE bound to its high-affinity receptor, FcεRI, on the mast cell surface initiates a complex signaling cascade. This pathway is crucial for mast cell degranulation.

Proposed Mechanism of Action for this compound

Current evidence strongly suggests that this compound's inhibitory effect on mast cell degranulation is not due to the blockade of intracellular calcium mobilization.[2] Instead, its known function as a phosphodiesterase (PDE) inhibitor, particularly of PDE3 and PDE4, points towards an alternative mechanism.[3] Inhibition of PDEs leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP activates Protein Kinase A (PKA), which in turn is known to have an inhibitory effect on mast cell degranulation.

Crucially, there is currently no direct experimental evidence detailing the effect of this compound on the phosphorylation status of the key upstream signaling molecules Lyn, Fyn, Syk, LAT, and PLCγ. Therefore, the following diagram illustrates the proposed pathway based on the available data, highlighting the knowledge gap.

Discussion and Future Directions

The available data clearly position this compound as a potent inhibitor of mast cell degranulation with a mechanism that is independent of intracellular calcium suppression. The inhibition of phosphodiesterases and the subsequent increase in cAMP provide a strong rationale for its observed effects.

However, a significant knowledge gap exists regarding the direct impact of this compound on the initial FcεRI signaling cascade. Future research should focus on:

-

Investigating the Phosphorylation Status of Key Signaling Proteins: Western blot analyses of phosphorylated Lyn, Fyn, Syk, LAT, and PLCγ in this compound-treated mast cells following antigen stimulation are crucial to determine if this compound has any direct or indirect effects on these upstream events.

-

Measuring Intracellular cAMP Levels: Direct measurement of cAMP levels in mast cells upon this compound treatment would provide definitive evidence for the proposed PDE-inhibitory mechanism.

-

Assessing PKA Activity: Determining the activation state of PKA in the presence of this compound would further solidify the link between cAMP elevation and the inhibition of degranulation.

Conclusion

This compound is a promising natural compound for the modulation of mast cell-mediated allergic and inflammatory responses. Its ability to inhibit degranulation at nanomolar concentrations through a calcium-independent, likely cAMP-mediated, pathway makes it an attractive candidate for further drug development. Addressing the current gaps in our understanding of its precise molecular targets within the FcεRI signaling cascade will be pivotal in fully elucidating its therapeutic potential.

References

Investigating the Anti-Tumor Properties of S-Petasin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-petasin, a naturally occurring sesquiterpene isolated from plants of the Petasites genus, has emerged as a compound of significant interest in oncology research.[1][2] Accumulating evidence from in vitro and in vivo studies demonstrates its potent anti-tumor activities across a range of cancer types. This technical guide provides a comprehensive overview of the anti-tumor properties of this compound, with a focus on its mechanisms of action, relevant signaling pathways, and detailed experimental protocols for its investigation. Quantitative data from key studies are summarized for comparative analysis, and signaling and experimental workflows are visualized to facilitate a deeper understanding of its therapeutic potential.

Introduction

Cancer remains a leading cause of mortality worldwide, necessitating the continuous search for novel and effective therapeutic agents. Natural products have historically been a rich source of anti-cancer compounds, and this compound represents a promising candidate from this category.[1][2] this compound has been shown to inhibit cancer cell proliferation, induce programmed cell death (apoptosis), and suppress cell migration and invasion in various cancer cell lines, including melanoma, prostate, and colon cancer.[1][3][4] Its mechanisms of action are multifaceted, primarily involving the modulation of key signaling pathways that are often dysregulated in cancer, such as the p53 and Akt/mTOR pathways.[1][4] This guide aims to provide a detailed technical resource for researchers and drug development professionals interested in the anti-tumor properties of this compound.

Anti-Tumor Activities of this compound

This compound exhibits a range of anti-tumor effects that have been characterized in various cancer models. These activities include cytotoxicity, induction of apoptosis, and inhibition of cell migration.

Cytotoxicity and Anti-Proliferative Effects

This compound has demonstrated significant dose-dependent cytotoxic and anti-proliferative effects on a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, have been determined in several studies.

| Cell Line | Cancer Type | This compound Concentration | Effect | Reference |

| B16F10 | Melanoma | Not specified | Significant anti-proliferation | [1] |

| A375 | Melanoma | Not specified | Significant anti-proliferation | [1] |

| DU145 | Prostate Cancer | 10⁻⁶ to 10⁻⁵ M (24h) | Significant reduction in cell number | [2] |

| PC3 | Prostate Cancer | 10⁻⁶ to 10⁻⁵ M (18-24h) | Significant reduction in cell number | [2] |

| LNCaP | Prostate Cancer | 8x10⁻⁶ to 10⁻⁵ M (Day 4) | Significant inhibition of proliferation | [2] |

| SW-620 | Colon Cancer | 1, 5, 25 µmol/L | Dose-dependent cytotoxicity | [4] |

| Caco-2 | Colon Cancer | 1, 5, 25 µmol/L | Dose-dependent cytotoxicity | [4] |

| LoVo | Colon Cancer | 1, 5, 25 µmol/L | Dose-dependent cytotoxicity | [4] |

| HT-29 | Colon Cancer | 1, 5, 25 µmol/L | Dose-dependent cytotoxicity | [4] |

Table 1: Summary of the Anti-Proliferative and Cytotoxic Effects of this compound on Various Cancer Cell Lines.

Induction of Apoptosis

A key mechanism of this compound's anti-tumor activity is the induction of apoptosis, or programmed cell death. This is evidenced by changes in the expression of key apoptosis-regulating proteins.

| Cell Line | Cancer Type | Treatment | Key Protein Changes | Reference |

| B16F10 | Melanoma | This compound | ↓ Bcl-2, ↓ Bcl-xL, ↑ Bax | [1] |

| A375 | Melanoma | This compound | ↓ Bcl-2, ↓ Bcl-xL, ↑ Bax | [1] |

| DU145 | Prostate Cancer | This compound/iso-S-petasin | ↓ Procaspase 3, 8, 9; ↓ Cleaved PARP; ↓ BCL2/BAX ratio; ↑ p53 | [2][3] |

| PC3 | Prostate Cancer | This compound/iso-S-petasin | ↓ Procaspase 3, 7, 8, 9; ↓ Cleaved PARP; ↓ BCL2/BAX ratio; ↓ p53 | [2][3] |

| LNCaP | Prostate Cancer | This compound/iso-S-petasin | ↓ Procaspase 3, 7, 8, 9; ↓ Cleaved PARP | [2][3] |

| SW-620 | Colon Cancer | Petasin (25 µmol/L) | ↑ Caspase-3, ↑ Caspase-9, ↓ Bcl-2 | [4][5] |

Table 2: Modulation of Apoptosis-Related Proteins by this compound and Petasin. (Note: ↓ indicates downregulation; ↑ indicates upregulation)

Inhibition of Cell Migration and Invasion

This compound has also been shown to suppress the migratory and invasive capabilities of cancer cells, which are crucial processes in metastasis.

| Cell Line | Cancer Type | Treatment | Effect | Key Protein Changes | Reference |

| B16F10 | Melanoma | This compound | Suppressed migration | ↓ MMP-2, ↓ MMP-9 | [1] |

| A375 | Melanoma | This compound | Suppressed migration | ↓ MMP-2, ↓ MMP-9 | [1] |

| SW-620 | Colon Cancer | Petasin | Suppressed migration and invasion | ↓ MMP-3, ↓ MMP-9 | [4] |

Table 3: Inhibitory Effects of this compound and Petasin on Cancer Cell Migration and Invasion. (Note: ↓ indicates downregulation)

Signaling Pathways Modulated by this compound

The anti-tumor effects of this compound are mediated through its interaction with critical intracellular signaling pathways.